molecular formula C7H6N4O2 B3033920 3-(4-Aminophenyl)-1,2,3,4-oxatriazol-3-ium-5-olate CAS No. 1263143-25-4

3-(4-Aminophenyl)-1,2,3,4-oxatriazol-3-ium-5-olate

Cat. No.: B3033920
CAS No.: 1263143-25-4
M. Wt: 178.15 g/mol
InChI Key: AOPDZKGDQWRPAW-UHFFFAOYSA-N
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Description

3-(4-Aminophenyl)-1,2,3,4-oxatriazol-3-ium-5-olate, also known as APOT, is an organic compound that has been used in various scientific research applications. It is a heterocyclic compound containing nitrogen and oxygen atoms and has been found to possess a wide range of biological activities. APOT has been used in various laboratory experiments for its ability to interact with a variety of molecules, and its potential applications range from drug development to biomedical research.

Scientific Research Applications

Synthesis and Structural Analysis

  • The synthesis and spectroscopic properties of derivatives of 1,2,3,4-oxatriazolium-5-aminides and 1,2,3,4-tetrazolium-5-olates, including those related to 3-(4-Aminophenyl)-1,2,3,4-oxatriazol-3-ium-5-olate, have been explored (Hanley, Ollis, & Ramsden, 1979). These compounds demonstrate potential for various chemical transformations and cycloaddition reactions.

Chemical Transformations

  • Research on mesoionic compounds, including derivatives of 1,2,3,4-oxatriazolium-5-aminides, has shown their ability to undergo various chemical reactions, like 1,3-dipolar cycloaddition, forming diverse products useful in different scientific applications (Preston & Turnbull, 1977).

Crystallographic Studies

  • Crystal and molecular structures of compounds related to this compound have been studied, providing insights into their molecular geometry and potential for forming specific types of chemical bonds (King, Preston, Suffolk, & Turnbull, 1980).

Potential Biological Applications

  • Some studies have investigated the fungicidal activity of related compounds, suggesting potential applications in agriculture and biological research (Khazhieva et al., 2018).

Anticancer Research

  • Investigations into related mesoionic compounds have shown potential in anticancer research, particularly in the synthesis and evaluation of compounds against human tumor cell lines (Bhosale, Deshpande, & Wagh, 2017).

Green Chemistry Applications

  • Green synthesis of triazole derivatives related to this compound highlights the role of these compounds in sustainable chemical practices and their potential environmental benefits (Rajurkar & Shirsath, 2017).

Safety and Hazards

This involves identifying any risks associated with handling or exposure to the compound. It includes toxicity information and recommended safety measures .

Properties

IUPAC Name

3-(4-aminophenyl)oxatriazol-3-ium-5-olate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N4O2/c8-5-1-3-6(4-2-5)11-9-7(12)13-10-11/h1-4H,(H2-,8,9,10,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOPDZKGDQWRPAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N)[N+]2=NOC(=N2)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(4-Aminophenyl)-1,2,3,4-oxatriazol-3-ium-5-olate
Reactant of Route 2
3-(4-Aminophenyl)-1,2,3,4-oxatriazol-3-ium-5-olate
Reactant of Route 3
3-(4-Aminophenyl)-1,2,3,4-oxatriazol-3-ium-5-olate
Reactant of Route 4
3-(4-Aminophenyl)-1,2,3,4-oxatriazol-3-ium-5-olate
Reactant of Route 5
3-(4-Aminophenyl)-1,2,3,4-oxatriazol-3-ium-5-olate
Reactant of Route 6
3-(4-Aminophenyl)-1,2,3,4-oxatriazol-3-ium-5-olate

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